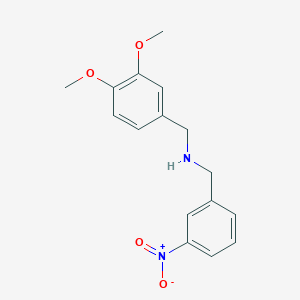
(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine, also known as DMNB, is a chemical compound that has been widely used in scientific research due to its unique properties. DMNB is a derivative of benzylamine and contains two different functional groups, which make it an ideal candidate for various applications.
作用机制
The mechanism of action of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is not fully understood. However, it is believed that (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine binds to biological molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is also known to undergo a fluorescence resonance energy transfer (FRET) process, which allows for the detection of biological molecules.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations commonly used in scientific research. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has also been shown to be stable under physiological conditions, making it an ideal candidate for in vivo studies.
实验室实验的优点和局限性
One of the main advantages of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is its high selectivity for biological molecules. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine can selectively bind to proteins and DNA, allowing for the detection of these molecules in complex biological samples. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is also relatively easy to synthesize and has a high yield. However, (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has some limitations for lab experiments. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is not suitable for the detection of small molecules, such as drugs, due to its large size. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is also not suitable for in vivo imaging due to its limited tissue penetration.
未来方向
There are several future directions for the use of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine in scientific research. One direction is the development of new biosensors using (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine for the detection of various analytes. Another direction is the use of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine in the development of new imaging agents for the detection of biological molecules in vivo. Additionally, (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine could be used in the development of new therapeutic agents for the treatment of various diseases.
合成方法
The synthesis method of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with sodium borohydride to produce 3,4-dimethoxybenzyl alcohol. The second step involves the reaction of 3,4-dimethoxybenzyl alcohol with 3-nitrobenzyl chloride in the presence of a base to produce (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine. The yield of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is typically around 60-70%.
科学研究应用
(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has been widely used in scientific research as a fluorescent probe for the detection of biological molecules. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine can selectively bind to proteins and DNA, making it an ideal candidate for the detection of these molecules. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and urea.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-15-7-6-13(9-16(15)22-2)11-17-10-12-4-3-5-14(8-12)18(19)20/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXFQVHIPGHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5571027 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)


![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)




![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
